Cyclohexyl-dimethyl-propan-2-ylstannane
Description
The evidence highlights several aminoethyl chlorides, which share a common backbone of a chloroethylamine structure but differ in substituents on the nitrogen atom. Examples include:
- 2-(Diisopropylamino)ethyl chloride (CAS RN: 96-79-7): Features bulky isopropyl groups .
- 2-(Dimethylamino)ethyl chloride (CAS RN: 107-99-3): Smaller methyl substituents .
- 2-(Diethylamino)ethyl chloride (CAS RN: Not explicitly listed): Ethyl substituents .
These compounds are precursors in synthesizing phosphonothiolates (e.g., Isopropyl S-2-dimethylaminoethyl methylphosphonothiolate), which have applications in chemical warfare agents or pharmaceuticals .
Properties
CAS No. |
19814-13-2 |
|---|---|
Molecular Formula |
C11H24Sn |
Molecular Weight |
275.02 g/mol |
IUPAC Name |
cyclohexyl-dimethyl-propan-2-ylstannane |
InChI |
InChI=1S/C6H11.C3H7.2CH3.Sn/c1-2-4-6-5-3-1;1-3-2;;;/h1H,2-6H2;3H,1-2H3;2*1H3; |
InChI Key |
DCZIPPPFHINPGF-UHFFFAOYSA-N |
SMILES |
CC(C)[Sn](C)(C)C1CCCCC1 |
Canonical SMILES |
CC(C)[Sn](C)(C)C1CCCCC1 |
Synonyms |
Cyclohexylisopropyldimethylstannane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Steric Effects: Bulky isopropyl groups in 2-(Diisopropylamino)ethyl chloride reduce nucleophilic reactivity compared to smaller dimethyl or diethyl substituents .
- Boiling Points/Solubility : Larger substituents (e.g., diisopropyl) lower solubility in polar solvents due to increased hydrophobicity.
- Applications: Dimethyl derivatives are more reactive in alkylation reactions, making them intermediates in drug synthesis , while diisopropyl variants are used in specialized organophosphorus compounds .
Implications for Organotin Compounds
While the evidence lacks data on Cyclohexyl-dimethyl-propan-2-ylstannane , extrapolations can be made:
- Tin vs. Nitrogen: Organotin compounds (stannanes) exhibit distinct reactivity, such as greater thermal stability and utility in cross-coupling reactions, compared to nitrogen analogues.
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